molecular formula C15H12N6O2S B2777167 N-(2,1,3-BENZOTHIADIAZOL-4-YL)-1-(PYRAZINE-2-CARBONYL)AZETIDINE-3-CARBOXAMIDE CAS No. 1448029-02-4

N-(2,1,3-BENZOTHIADIAZOL-4-YL)-1-(PYRAZINE-2-CARBONYL)AZETIDINE-3-CARBOXAMIDE

Cat. No.: B2777167
CAS No.: 1448029-02-4
M. Wt: 340.36
InChI Key: WICJNNRSUGAJOT-UHFFFAOYSA-N
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Description

N-(2,1,3-BENZOTHIADIAZOL-4-YL)-1-(PYRAZINE-2-CARBONYL)AZETIDINE-3-CARBOXAMIDE is a complex organic compound that has garnered significant interest in the scientific community due to its unique structural properties and potential applications in various fields. This compound features a benzothiadiazole moiety, a pyrazine ring, and an azetidine carboxamide group, which together contribute to its distinctive chemical behavior and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,1,3-BENZOTHIADIAZOL-4-YL)-1-(PYRAZINE-2-CARBONYL)AZETIDINE-3-CARBOXAMIDE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Benzothiadiazole Moiety: This step involves the cyclization of o-phenylenediamine with sulfur and a suitable oxidizing agent to form the benzothiadiazole ring.

    Introduction of the Pyrazine Ring: The pyrazine ring is introduced through a condensation reaction between a suitable pyrazine derivative and the benzothiadiazole intermediate.

    Formation of the Azetidine Ring: The azetidine ring is formed via a cyclization reaction involving a suitable amine and a carbonyl compound.

    Final Coupling: The final step involves coupling the azetidine intermediate with the pyrazine-benzothiadiazole intermediate under suitable conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of high-throughput screening techniques to identify optimal reaction conditions, as well as the use of advanced purification methods such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(2,1,3-BENZOTHIADIAZOL-4-YL)-1-(PYRAZINE-2-CARBONYL)AZETIDINE-3-CARBOXAMIDE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Common reagents for substitution reactions include halogens, alkylating agents, and nucleophiles such as amines and thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives with additional functional groups, while reduction reactions may yield reduced derivatives with fewer functional groups.

Scientific Research Applications

N-(2,1,3-BENZOTHIADIAZOL-4-YL)-1-(PYRAZINE-2-CARBONYL)AZETIDINE-3-CARBOXAMIDE has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials, including covalent organic frameworks and polymers.

    Medicine: The compound is being investigated for its potential therapeutic applications, including as an anticancer agent and as a modulator of biological pathways.

Mechanism of Action

The mechanism of action of N-(2,1,3-BENZOTHIADIAZOL-4-YL)-1-(PYRAZINE-2-CARBONYL)AZETIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

N-(2,1,3-BENZOTHIADIAZOL-4-YL)-1-(PYRAZINE-2-CARBONYL)AZETIDINE-3-CARBOXAMIDE can be compared with other similar compounds, such as:

    Benzothiadiazole Derivatives: These compounds share the benzothiadiazole moiety and have similar chemical properties and reactivity.

    Pyrazine Derivatives: These compounds share the pyrazine ring and have similar biological and chemical properties.

    Azetidine Carboxamide Derivatives: These compounds share the azetidine carboxamide group and have similar structural and functional properties.

The uniqueness of this compound lies in its combination of these three distinct moieties, which together confer unique chemical and biological properties that are not found in other similar compounds.

Properties

IUPAC Name

N-(2,1,3-benzothiadiazol-4-yl)-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N6O2S/c22-14(18-10-2-1-3-11-13(10)20-24-19-11)9-7-21(8-9)15(23)12-6-16-4-5-17-12/h1-6,9H,7-8H2,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WICJNNRSUGAJOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=NC=CN=C2)C(=O)NC3=CC=CC4=NSN=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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